Picibanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Picibanil is a lyophilized formulation containing cultures of a low-virulent strain of Streptococcus pyogenes, treated and killed with penicillin G, with potential sclerosing, immunostimulating and antineoplastic activity. Besides from picibanil's direct damaging effect as a sclerosing agent, it seems to have multiple effects on the immune system as a non-specific immunostimulant. Picibanil activates the host immune system by stimulating the activity of natural killer cells, macrophages and lymphocytes, and by enhancing the production of several key immune mediators, including interleukins and tumor necrosis factor.

A lyophilized preparation of a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G. It has been proposed as a noncytotoxic antineoplastic agent because of its immune system-stimulating activity.

Picibanil, also known as OK-432, is a lyophilized biological product derived from the Su strain of Streptococcus pyogenes (group A). It is produced through a specific preparation process that involves treating the bacterial culture with benzylpenicillin and heat. This compound has been utilized primarily in the treatment of lymphangiomas and certain cancers due to its immunomodulatory and sclerosing properties. Picibanil was approved for clinical use in Japan in 1995 and has been applied in various therapeutic contexts, especially for benign tumors in pediatric patients .

Picibanil exhibits significant biological activity through its ability to induce a controlled inflammatory response. This response is characterized by:

- Cytokine Production: It stimulates the production of several cytokines, including interleukin-1, interleukin-2, interferon-gamma, tumor necrosis factor-alpha, and interleukin-6. These cytokines play crucial roles in modulating immune responses and promoting apoptosis in tumor cells .

- Immunomodulation: Picibanil enhances the activity of natural killer cells and promotes a shift towards a T helper 1 (Th1) immune response, which is beneficial for anti-tumor immunity .

- Sclerosing Effect: The compound causes fibrosis within lymphangiomas by inducing localized inflammation without significant perilesional fibrosis, making subsequent surgical interventions easier if necessary .

The synthesis of Picibanil involves several key steps:

- Cultivation: The Su strain of Streptococcus pyogenes is cultured under controlled conditions.

- Treatment: The bacterial culture is treated with benzylpenicillin to inactivate pathogenic properties while preserving immunogenic components.

- Lyophilization: The treated bacteria are then freeze-dried to create a stable powder form suitable for injection .

This method ensures that Picibanil retains its biological activity while minimizing potential side effects associated with live bacterial preparations.

Picibanil has several clinical applications:

- Treatment of Lymphangiomas: It is primarily used for sclerotherapy in lymphangiomas, particularly in pediatric patients, where it induces lesion shrinkage through localized inflammation .

- Oncology: Picibanil has been explored for its antineoplastic properties in various cancers due to its ability to stimulate immune responses against tumor cells .

- Other Conditions: There are ongoing studies investigating its use against viral infections and other benign tumors .

Interaction studies on Picibanil focus on its effects when combined with other therapeutic agents or treatments. While specific drug interactions are not extensively documented, caution is advised when used alongside immunosuppressive therapies due to its immunomodulatory effects. Adverse reactions include local inflammation at the injection site, fever, and transient increases in blood platelet concentrations. Monitoring is essential when administering Picibanil to patients with allergies to penicillin due to potential anaphylactic reactions .

Several compounds share similarities with Picibanil in terms of their biological activity or therapeutic applications:

| Compound Name | Source/Composition | Main Use | Unique Features |

|---|---|---|---|

| Bleomycin | Antibiotic derived from Streptomyces | Cancer treatment | Induces DNA strand breaks |

| Ethanolamine | Simple amino alcohol | Sclerotherapy | Acts as a chemical sclerosing agent |

| Doxycycline | Tetracycline antibiotic | Antimicrobial and anti-inflammatory | Inhibits matrix metalloproteinases |

| OK-432 (Picibanil) | Lyophilized Streptococcus pyogenes | Sclerotherapy for lymphangiomas | Induces localized immune response |

Picibanil's uniqueness lies in its specific mechanism of inducing localized inflammatory responses while maintaining safety profiles that allow for repeated injections without significant systemic effects . Its application in pediatric cases further distinguishes it from other sclerotherapy agents that may not be as well tolerated.

Picibanil is derived from a specific low-virulence strain of Streptococcus pyogenes designated as the Su strain, which belongs to group A streptococci [1] [2] [3]. This particular strain was originally isolated and characterized for its reduced pathogenic potential while maintaining essential immunostimulatory properties [4]. The Su strain exhibits distinctive characteristics that make it suitable for pharmaceutical preparation, including attenuated virulence factors and preserved cell wall antigens that contribute to its therapeutic efficacy [5] [6].

The bacterial cells are cultivated under controlled conditions in suitable growth media to achieve optimal cell density and maintain consistent cellular characteristics [6]. The cultivation process requires precise monitoring of growth parameters including temperature, pH, and nutrient availability to ensure reproducible batch quality. The Su strain maintains its characteristic morphology as gram-positive cocci arranged in chains, with intact cell wall structures containing peptidoglycan, teichoic acids, and surface proteins that contribute to the final product's immunological activity [7] [8].

Quality control during cultivation involves regular assessment of bacterial viability, morphological characteristics, and absence of contaminating microorganisms. The harvesting process is timed to collect bacteria during optimal growth phases to ensure maximum preservation of cellular components and antigenic properties that are essential for the therapeutic activity of the final product [9].

Chemical Modification with Benzylpenicillin

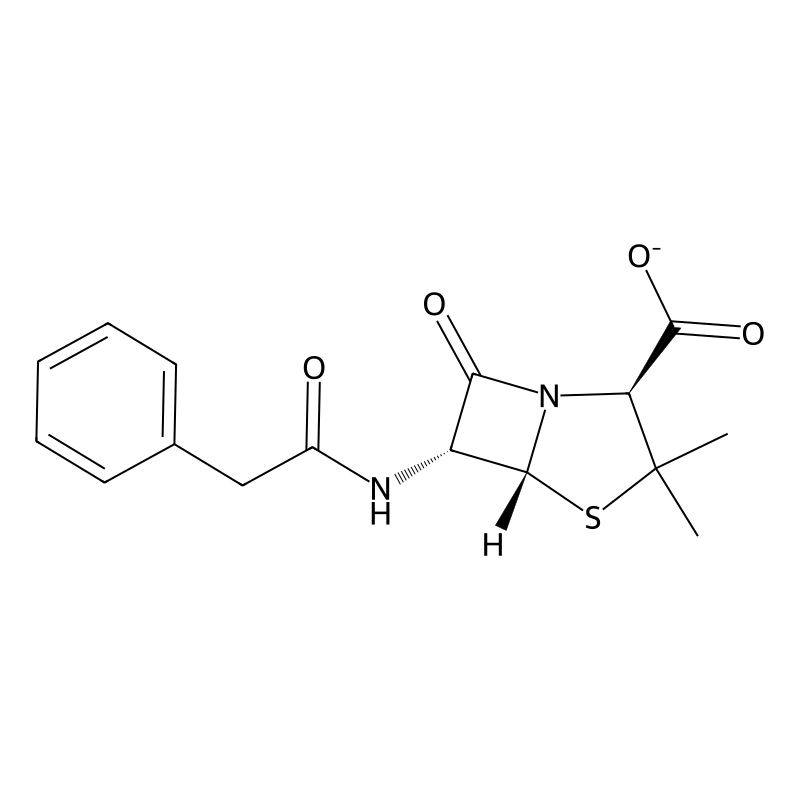

The chemical modification of Streptococcus pyogenes Su strain with benzylpenicillin represents a critical step in Picibanil preparation that fundamentally alters the bacterial cells while preserving their immunogenic properties [2] [6]. Benzylpenicillin, also known as penicillin G, acts as both an antimicrobial agent and a chemical modifier that renders the bacteria non-viable while maintaining structural integrity necessary for immunostimulation [3] [4].

The mechanism of benzylpenicillin action involves binding to penicillin-binding proteins located in the bacterial cell membrane, specifically inhibiting the final transpeptidation step of peptidoglycan synthesis [12]. This interaction disrupts cell wall formation and leads to osmotic instability, ultimately resulting in bacterial cell death. However, the controlled application of benzylpenicillin in Picibanil preparation ensures that essential surface antigens and structural components remain intact for subsequent immunological activity [13] [14].

The concentration of benzylpenicillin used in the treatment process typically ranges from 10 to 100 times the minimum inhibitory concentration (MIC) to ensure complete bacterial inactivation [12] [15]. Treatment conditions are carefully controlled, with optimal pH maintained between 6.5 and 7.5 using phosphate-buffered saline to preserve protein stability while ensuring effective penicillin penetration [16] [17]. The ionic strength is maintained at approximately 0.15 M sodium chloride equivalent to preserve cellular integrity during the modification process.

Temperature control during benzylpenicillin treatment is critical, with optimal temperatures ranging from 37°C to 45°C [6]. The incubation time typically extends from 20 to 30 minutes to ensure complete penicillin penetration throughout the bacterial cell wall while minimizing protein denaturation. This treatment eliminates the bacteria's proliferative capacity and reduces virulence factors, particularly streptolysin S-producing ability, while preserving immunostimulatory components [1].

Thermal Processing Parameters and Effects

Thermal processing of Picibanil involves carefully controlled temperature applications designed to enhance bacterial inactivation while preserving essential structural and immunological properties [6]. The thermal treatment protocol typically begins with initial processing at 37°C for approximately 20 minutes, followed by elevated temperature treatment at 45°C for an additional 30 minutes [6]. This sequential thermal approach ensures complete bacterial killing while maintaining the integrity of immunogenic surface components.

The thermal processing effects extend beyond simple bacterial inactivation to include enhancement of antitumor activity through structural modifications that optimize immune system recognition [18]. The controlled application of heat at 45°C for 30 minutes has been demonstrated to increase the immunostimulatory potential of the Su strain while effectively eliminating toxin-producing capacity [6]. This thermal treatment creates optimal conditions for subsequent lyophilization by establishing uniform temperature distribution throughout the bacterial suspension.

Temperature monitoring during thermal processing requires precise control systems to maintain consistency across different production batches. The thermal treatment parameters are designed to achieve complete bacterial inactivation as evidenced by the absence of viable organisms in post-treatment cultures, while preserving the three-dimensional structure of surface proteins essential for immunological activity [18]. The thermal processing step also contributes to the removal of heat-labile contaminants and ensures product safety through comprehensive pathogen inactivation.

Lyophilization Chemistry and Structural Preservation

Lyophilization of Picibanil involves a sophisticated freeze-drying process designed to remove water while preserving the structural integrity of bacterial components essential for therapeutic activity [19]. The lyophilization process consists of three distinct phases: freezing, primary drying through sublimation, and secondary drying through desorption [20] [21]. Each phase requires precise control of temperature and pressure parameters to ensure optimal product quality and stability.

The freezing phase typically involves cooling the treated bacterial suspension to temperatures between -40°C and -80°C to form ice crystals that separate water from the bacterial components [20] [21] [22]. The freezing rate significantly affects the final product quality, with controlled freezing generally producing smaller ice crystals that better preserve cellular structure [21]. The optimal freezing temperature is maintained below -38°C to ensure complete ice formation while preventing damage to bacterial proteins and cell wall components [22].

Primary drying occurs under carefully controlled vacuum conditions ranging from 0.1 to 63 Pa, with temperatures maintained between -50°C and -10°C to promote ice sublimation [19] [20] [21]. The sublimation process directly converts ice to vapor without passing through the liquid phase, thereby minimizing structural damage to bacterial components. Heat application during primary drying must be carefully controlled to maintain product temperature below critical thresholds that could denature proteins or alter immunogenic properties.

Secondary drying involves controlled temperature elevation from -10°C to +20°C under continued vacuum conditions to remove residual moisture through desorption [20] [22]. This phase is critical for achieving the target moisture content of ≤5% that ensures long-term stability [23]. The final lyophilized product maintains the original bacterial structure in a desiccated form that preserves immunostimulatory activity while providing extended shelf life [24] [25].

The chemistry of lyophilization preservation involves the formation of hydrogen bonds between bacterial proteins and excipients that replace water molecules, maintaining protein conformation in the dry state [25]. Cryoprotectants such as sucrose or trehalose may be incorporated to further stabilize bacterial components during the freeze-drying process [24]. The resulting lyophilized cake maintains the native three-dimensional structure of bacterial surface antigens essential for immunological recognition and therapeutic efficacy.

Quality Control Analytics and Standardization Methods

Quality control analytics for Picibanil encompasses comprehensive testing methodologies designed to ensure consistent product quality, safety, and therapeutic efficacy [26] [27]. The analytical framework includes both chemical and microbiological assessments that verify compliance with established specifications throughout the manufacturing process. High-performance liquid chromatography represents the primary analytical method for purity assessment and impurity profiling, with typical specifications requiring purity levels ≥95% [28].

Spectrophotometric analysis provides quantitative determination of active components, ensuring concentrations remain within ±5% of labeled amounts [28]. This method utilizes specific wavelength detection optimized for bacterial protein components and confirms consistent product potency across production batches. Microbiological testing verifies the sterility of the final product and confirms the absence of viable organisms, with specifications requiring no growth after 14 days of incubation under defined conditions.

Moisture content analysis employs Karl Fischer titration or thermogravimetric methods to determine residual water levels, with specifications typically requiring ≤5% moisture content to ensure product stability [23]. Particle size analysis characterizes the physical properties of the lyophilized material, ensuring uniform distribution and consistent reconstitution characteristics. Endotoxin testing using Limulus amebocyte lysate assay verifies pyrogenic substance levels remain below 0.5 EU/mL to ensure patient safety.

The standardization methodology for Picibanil utilizes the Klinische Einheit (KE) as the unit of measurement, where one KE corresponds to 0.1 mg of freeze-dried streptococci containing approximately 1 × 10⁸ cells [6]. This standardization approach ensures consistent dosing and therapeutic activity across different production lots. pH measurement of reconstituted solutions must fall within the range of 6.0-8.0 to maintain stability and biocompatibility.

Protein content analysis employs techniques such as Bradford assay or bicinchoninic acid assay to quantify bacterial protein components and verify maintenance of native protein structure [28]. Sterility testing follows pharmacopeial methods with both direct inoculation and membrane filtration techniques to confirm absence of microbial contamination. Each analytical method requires validation according to International Council for Harmonisation guidelines, demonstrating specificity, accuracy, precision, linearity, and robustness.

Industrial Production Methodology

Industrial production of Picibanil follows Good Manufacturing Practice principles with specialized requirements for biological products [29] [26]. The production methodology encompasses large-scale cultivation of Streptococcus pyogenes Su strain in validated bioreactor systems designed to maintain consistent environmental conditions throughout the fermentation process . Bioreactor design incorporates advanced monitoring and control systems for temperature, pH, dissolved oxygen, and agitation parameters to ensure reproducible bacterial growth characteristics.

The scale-up process from laboratory to industrial production requires careful validation of critical process parameters to maintain product quality and consistency . Industrial cultivation systems utilize chemically defined media or validated complex media formulations that support optimal bacterial growth while minimizing batch-to-batch variability. Harvest timing is precisely controlled based on predetermined growth criteria including optical density measurements and viable cell counts to ensure optimal cellular characteristics for subsequent processing.

Industrial benzylpenicillin treatment utilizes large-volume mixing systems with validated temperature and pH control capabilities . The modification process employs pharmaceutical-grade benzylpenicillin sodium with documented purity and potency specifications. Mixing systems are designed to ensure uniform distribution of penicillin throughout the bacterial suspension while maintaining sterile conditions throughout the treatment process.

Large-scale lyophilization requires specialized freeze-drying equipment capable of handling substantial product volumes while maintaining precise control over temperature and pressure parameters [30] [31]. Industrial lyophilizers incorporate advanced monitoring systems including product temperature probes, pressure sensors, and moisture detection systems to ensure optimal processing conditions. The equipment design includes Clean-In-Place and Steam-In-Place capabilities to maintain sterile conditions and support validation requirements.

Process validation for industrial production includes comprehensive qualification of equipment, utilities, and manufacturing procedures [26]. Validation protocols address worst-case scenarios and demonstrate consistent production of Picibanil meeting all quality specifications. Environmental monitoring programs ensure maintenance of appropriate microbiological and particulate levels throughout the production areas.

Industrial quality assurance systems incorporate real-time monitoring of critical process parameters with automated data collection and trending analysis [26]. Statistical process control methodologies are employed to detect variations that could impact product quality. Change control procedures ensure that any modifications to the production process are properly evaluated, approved, and documented according to regulatory requirements.